molecular formula C14H14FNO3S B4423328 N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide

N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide

Cat. No. B4423328
M. Wt: 295.33 g/mol
InChI Key: CPELXLRICKAWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide, also known as FBS, is a commonly used sulfonamide compound in scientific research. It is a synthetic molecule that is used as a protein modification tool for labeling and crosslinking studies. FBS has been widely used in various research fields, such as biochemistry, cell biology, and pharmacology.

Mechanism of Action

N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide modifies proteins by reacting with the primary amine groups of lysine residues. The reaction forms a stable amide bond between this compound and the lysine residue, which can crosslink nearby proteins. This compound can also react with the sulfhydryl groups of cysteine residues, forming a thioether linkage. The modification of proteins by this compound can affect their function and localization, which can be useful in studying protein interactions and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modify a wide range of proteins, including enzymes, receptors, and structural proteins. The modification of proteins by this compound can affect their activity, stability, and localization. This compound can also induce protein aggregation and crosslinking, which can affect cellular processes. The physiological effects of this compound are dependent on the proteins that are modified and the concentration of this compound used.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide in lab experiments are that it is a specific and efficient protein modification tool. This compound can selectively modify lysine residues in proteins, which can help in identifying protein-protein interactions. This compound is also stable and can be easily synthesized and purified. The limitations of using this compound in lab experiments are that it can modify multiple lysine residues in a protein, which can affect its function. This compound can also crosslink nearby proteins, which can affect their activity and localization. The concentration of this compound used in experiments should be carefully controlled to avoid non-specific effects.

Future Directions

There are several future directions for the use of N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide in scientific research. One direction is to develop new this compound derivatives that can modify specific amino acid residues in proteins. Another direction is to use this compound in combination with other protein modification tools, such as biotinylation and phosphorylation, to study protein interactions and signaling pathways. This compound can also be used in drug discovery and development, as it can modify peptides and small molecules. Overall, this compound is a useful and versatile tool in scientific research, with many potential applications in the future.

Scientific Research Applications

N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide is widely used in scientific research as a protein modification tool. It can be used to label and crosslink proteins, which helps in identifying protein-protein interactions and studying protein structure and function. This compound can also be used to modify peptides and small molecules, which can be useful in drug discovery and development.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-19-12-6-8-13(9-7-12)20(17,18)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELXLRICKAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.